REACTION_CXSMILES
|
CO.[CH3:3][O:4][C:5]1[CH:14]=[C:13]([O:15][CH:16]([CH2:18][CH3:19])[CH3:17])[CH:12]=[C:11]2[C:6]=1[C:7](=O)[CH2:8][C:9]([CH3:21])([CH3:20])[O:10]2.[BH4-].[Na+]>O1CCCC1>[CH3:3][O:4][C:5]1[CH:14]=[C:13]([O:15][CH:16]([CH2:18][CH3:19])[CH3:17])[CH:12]=[C:11]2[C:6]=1[CH:7]=[CH:8][C:9]([CH3:20])([CH3:21])[O:10]2 |f:2.3|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
5-methoxy-7-sec. butoxy-2,2-dimethyl-4-chromanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C2C(CC(OC2=CC(=C1)OC(C)CC)(C)C)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added in small portions
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated
|
Type
|
CUSTOM
|
Details
|
The product is purified by column chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C=CC(OC2=CC(=C1)OC(C)CC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |